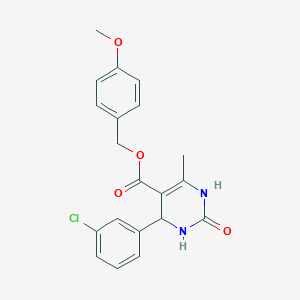
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one, also known as ADC-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. In neuroprotection, this compound exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In pain management, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the dose and duration of treatment. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuroprotection, this compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, leading to a decrease in oxidative stress and neuroinflammation. In pain management, this compound has been shown to decrease the release of inflammatory mediators such as prostaglandins, leading to a decrease in pain and inflammation.
实验室实验的优点和局限性
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its high purity and stability, which make it suitable for in vitro and in vivo studies. However, this compound also has some limitations such as its low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the mechanism of action of this compound is complex and involves multiple pathways, which can make it challenging to isolate the specific effects of the compound.
未来方向
There are several future directions for the study of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. In cancer research, future studies could focus on the development of this compound as a potential anticancer drug by optimizing its efficacy and safety profile. In neuroprotection, future studies could focus on the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, future studies could focus on the development of this compound as an alternative to traditional analgesics such as opioids, which have significant side effects and potential for abuse.
Conclusion:
This compound is a synthetic compound that has shown promising results in various fields of scientific research such as cancer research, neuroprotection, and pain management. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form 3,4-dimethoxycyclohexanone, which is then reacted with aniline to yield this compound. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学研究应用
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and pain management. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to have protective effects against oxidative stress and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, this compound has been shown to have analgesic effects by inhibiting the release of inflammatory mediators.
属性
IUPAC Name |
3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSSEUFDSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

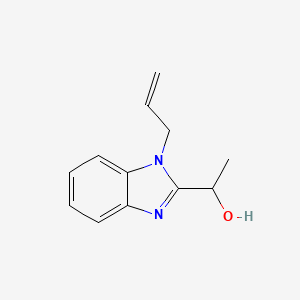
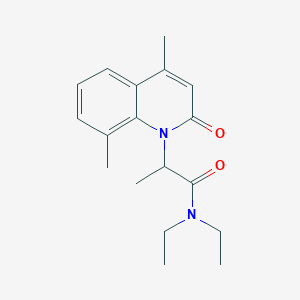

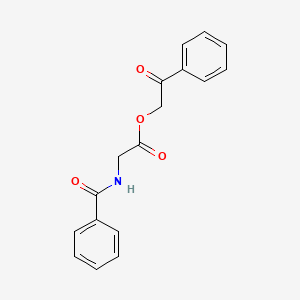

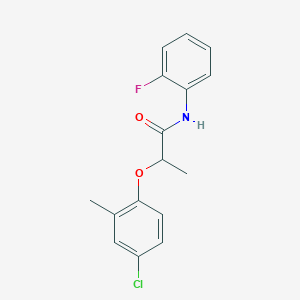
![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)
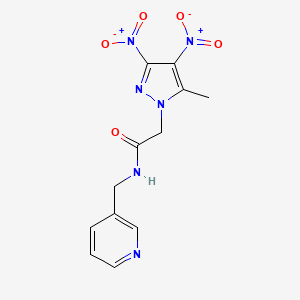
![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)
